molecular formula C5H11NO B3168524 (1S,2S)-2-Aminocyclopentanol CAS No. 930-45-0

(1S,2S)-2-Aminocyclopentanol

Cat. No.: B3168524
CAS No.: 930-45-0
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-WHFBIAKZSA-N
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Description

Significance of Enantiopure Compounds in Advanced Organic Synthesis

Enantiopure compounds are molecules that exist as a single stereoisomer. wikipedia.org Their importance stems from the chiral nature of biological systems. Enzymes, receptors, and other biological macromolecules are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug or agrochemical. wikipedia.orgub.edu The synthesis of enantiomerically pure compounds is therefore not just an academic challenge but a practical necessity for developing safer and more effective products. ub.eduwiley-vch.de The demand for enantiopure products has spurred significant research in asymmetric synthesis, making it a vital area of investigation in both academic and industrial settings. ub.edu

Role of Cyclic Chiral Amino Alcohols in Stereoselective Transformations

Cyclic chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to a ring structure. Their rigid, conformationally constrained frameworks make them particularly effective in stereoselective transformations. nih.gov This structural rigidity helps to create a well-defined chiral environment around a reactive center, influencing the approach of reactants and favoring the formation of one stereoisomer over the other. These compounds are frequently used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and as chiral ligands that coordinate to metal catalysts to create highly enantioselective catalytic systems. diva-portal.orgwikipedia.orgsci-hub.se

Overview of (1S,2S)-2-Aminocyclopentanol as a Key Chiral Building Block and Ligand Precursor

This compound is a prime example of a cyclic chiral amino alcohol that has garnered significant attention in asymmetric synthesis. Its specific stereochemistry, with the amino and hydroxyl groups in a trans configuration on a five-membered ring, provides a robust and predictable chiral scaffold. This compound serves as a versatile chiral building block, meaning it can be incorporated into the synthesis of more complex chiral molecules. nih.govscientificlabs.co.ukchemicalbook.com Furthermore, it is a valuable precursor for the synthesis of a variety of chiral ligands used in asymmetric catalysis. acs.org The development of new chiral catalysts and ligands is a crucial endeavor in modern organic synthesis, aiming to achieve high levels of stereocontrol in metal-catalyzed reactions. nih.govscu.edu.cn The unique structural features of this compound make it a valuable asset in the ongoing effort to produce enantiomerically pure compounds for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-aminocyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Enantiopure 1s,2s 2 Aminocyclopentanol and Its Analogues

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, have emerged as powerful tools for producing enantiopure compounds. These approaches often provide high enantioselectivity under mild reaction conditions.

Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used strategy wherein an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Lipases are a class of enzymes that have demonstrated exceptional utility in the kinetic resolution of racemic alcohols and amines. Their broad substrate scope and high enantioselectivity make them ideal catalysts for these transformations.

One of the key strategies involves the lipase-catalyzed resolution of a racemic precursor, trans-2-(diallylamino)cyclopentanol. researchgate.net The use of lipases such as Burkholderia cepacia lipase (B570770) (formerly known as Pseudomonas cepacia lipase) and Candida antarctica lipase B (CAL-B) has been particularly effective. researchgate.netnih.gov These enzymes can selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated forms, both in high enantiomeric excess.

For instance, the acylation of racemic trans-2-(N,N-dialkylamino)cyclopentanols catalyzed by lipases can yield optically active amino alcohols and their corresponding acetates with excellent chemical yields and enantiomeric excesses, often ranging from 95% to over 99%. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of trans-2-Aminocyclopentanol Precursors

EnzymeRacemic PrecursorAcyl DonorProduct 1 (Enantiomeric Excess)Product 2 (Enantiomeric Excess)Reference
Burkholderia cepacia lipasetrans-2-(diallylamino)cyclopentanolVinyl acetate(1S,2S)-acetate (>99% ee)(1R,2R)-alcohol (>99% ee) researchgate.net
Candida antarctica lipase Brac-trans-2-(N,N-dialkylamino)cyclopentanolVarious(R,R)-acetate (95->99% ee)(S,S)-alcohol (95->99% ee) nih.gov

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. They have gained significant attention for the synthesis of chiral amines. In a kinetic resolution setting, an ω-TA can selectively deaminate one enantiomer of a racemic amino alcohol.

While the direct application to (1S,2S)-2-aminocyclopentanol is not extensively detailed in readily available literature, the principle has been demonstrated with various β-amino alcohols. For example, ω-transaminases from sources like Mycobacterium vanbaalenii have been utilized for the kinetic resolution of racemic amines. researchgate.net This approach typically involves the selective conversion of one amine enantiomer to the corresponding ketone, allowing for the isolation of the remaining, unreacted amine enantiomer in high optical purity. The reaction equilibrium can be shifted favorably by using an amino acceptor like pyruvate. mdpi.com

Biocatalytic Asymmetric Reductive Amination Strategies

Biocatalytic asymmetric reductive amination is a powerful one-step method for the synthesis of chiral amines directly from a prochiral ketone. This process utilizes enzymes such as amine dehydrogenases (AmDHs) or transaminases in conjunction with a reducing agent or an amino donor, respectively.

This strategy can be applied to the synthesis of this compound by starting with 2-hydroxycyclopentanone. An appropriate engineered amine dehydrogenase or transaminase could stereoselectively aminate the ketone, directly yielding the desired enantiopure amino alcohol. While specific examples for the synthesis of this compound are not prominently reported, the general applicability of this method for producing chiral amino alcohols is well-established. frontiersin.orgfrontiersin.orgacs.org

Chemoenzymatic Protocols for the Preparation of Both Enantiomers

A significant advantage of chemoenzymatic kinetic resolution is the ability to access both enantiomers of the target molecule from a single racemic precursor. Following the enzymatic resolution step, simple chemical transformations can be employed to convert the separated product and the remaining substrate into the desired enantiomers.

For instance, after the lipase-catalyzed resolution of rac-trans-2-(diallylamino)cyclopentanol, the resulting (1S,2S)-acetate can be deacylated to yield (1S,2S)-2-(diallylamino)cyclopentanol. The unreacted (1R,2R)-alcohol is already in its desired form. Subsequent deprotection of the diallylamino group from both enantiomers furnishes this compound and (1R,2R)-2-aminocyclopentanol, respectively. researchgate.net This dual-enantiomer access is a hallmark of an efficient chemoenzymatic strategy.

Chemical Asymmetric Synthesis Routes

While chemoenzymatic methods offer significant advantages, purely chemical asymmetric synthesis routes provide alternative and complementary pathways to enantiopure this compound. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

Although specific, high-yielding asymmetric chemical syntheses for this compound are not as extensively documented as for its cis-isomer, general strategies for the synthesis of trans-β-amino alcohols can be adapted. One potential route involves the asymmetric aminohydroxylation of cyclopentene (B43876). This reaction, typically catalyzed by chiral osmium or other transition metal complexes, can introduce the amino and hydroxyl groups in a stereocontrolled trans-fashion.

Another approach could involve the stereoselective ring-opening of cyclopentene oxide with an amine nucleophile. The use of a chiral catalyst or a chiral amine could direct the nucleophilic attack to achieve the desired (1S,2S) stereochemistry. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.

Catalytic Asymmetric Ring Opening of Meso-Epoxides

The catalytic asymmetric ring opening (ARO) of meso-epoxides is a powerful and atom-economical method for installing two vicinal functional groups with defined stereochemistry in a single step. mdpi.comorganicreactions.org This desymmetrization of a prochiral starting material, such as cyclopentene oxide, provides direct access to enantiomerically enriched trans-1,2-difunctionalized cyclopentanes. mdpi.comorganicreactions.org

A highly effective class of catalysts for this transformation is metal-salen complexes, particularly those involving chromium (Cr), cobalt (Co), and aluminum (Al). rsc.orgmdpi.com The reaction involves the activation of the epoxide by the Lewis acidic metal center of the chiral catalyst. A nucleophile then attacks one of the two enantiotopic carbon atoms of the epoxide, leading to the formation of one enantiomer of the product preferentially.

For the synthesis of this compound, nitrogen-based nucleophiles are employed. Azide (B81097), often in the form of trimethylsilyl (B98337) azide (TMSN₃), is a common choice. The resulting azido (B1232118) alcohol can be readily reduced to the corresponding amino alcohol. mdpi.com Jacobsen and co-workers demonstrated that chiral (salen)Cr(III) complexes are highly effective catalysts for the azidolysis of meso-epoxides. nih.gov The proposed mechanism involves a cooperative, bimetallic pathway where one catalyst molecule activates the epoxide and a second activates the nucleophile. nih.gov This insight led to the development of linked bimetallic catalysts that exhibit significantly higher reactivity. nih.gov

Table 2: Asymmetric Ring Opening of Cyclopentene Oxide with TMSN₃

Catalyst Solvent Yield (%) Enantiomeric Excess (ee, %)
(R,R)-Cr-salen Complex Ethereal Solvents >99 63–76 mdpi.com
Bimetallic Cr-salen Not Specified High High (often improved reactivity) nih.gov

The choice of metal, the steric and electronic properties of the salen ligand, and the reaction conditions all play a crucial role in determining the enantioselectivity and yield of the reaction. mdpi.comsemanticscholar.org Following the ring-opening, the intermediate (1S,2S)-2-azidocyclopentanol is converted to this compound via reduction, typically using methods like hydrogenation with a palladium catalyst or reaction with lithium aluminum hydride.

Diastereoselective Synthesis through Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgchem-station.com When applied to a chiral substrate, the rearrangement can proceed with retention of configuration at the migrating carbon, making it a useful tool in diastereoselective synthesis.

To synthesize this compound using this method, one would start with a chiral cyclopentanecarboxamide (B1346233) precursor where the stereochemistry adjacent to the amide is already established. For instance, a synthesis could begin with an enantiopure cyclopentane (B165970) derivative containing a carboxylic acid group at C1 and a hydroxyl group (or a protected hydroxyl) at C2 with the desired (1R,2S) or (1S,2R) relative stereochemistry. This carboxylic acid would be converted to a primary amide.

The key Hofmann rearrangement step is then performed, typically using bromine and a strong base like sodium hydroxide, or alternative reagents such as N-bromosuccinimide (NBS) or hypervalent iodine compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the following steps:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide. wikipedia.org

A second deprotonation to form a bromoamide anion. wikipedia.org

Rearrangement of the cyclopentyl group from carbon to nitrogen with the simultaneous loss of the bromide ion, forming an isocyanate intermediate. wikipedia.org This step is stereospecific.

Hydrolysis of the isocyanate in the aqueous basic medium yields a carbamic acid, which spontaneously decarboxylates to give the primary amine. wikipedia.org

Resolution of Racemic Mixtures using Chiral Acids (e.g., Mandelic Acid)

Chemical resolution is a classical and industrially viable method for separating enantiomers from a racemic mixture. This technique relies on the reaction of the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization. missouri.edu

For the separation of racemic trans-2-aminocyclopentanol, chiral carboxylic acids like mandelic acid or tartaric acid are excellent resolving agents. google.comnih.gov The basic amino group of the aminocyclopentanol reacts with the chiral acid to form a pair of diastereomeric ammonium (B1175870) salts.

A typical procedure involves the following steps:

Synthesis of racemic trans-2-aminocyclopentanol, often through the reaction of cyclopentene oxide with an amine (like benzylamine) followed by deprotection. google.com

The racemic amine is dissolved in a suitable solvent, such as 2-propanol. google.com

A sub-stoichiometric amount (e.g., 0.5 equivalents) of a single enantiomer of the chiral acid, for example, R-(-)-mandelic acid, is added to the solution. google.com

The solution is heated and then allowed to cool slowly. One of the diastereomeric salts, being less soluble in the chosen solvent, will preferentially crystallize out. For instance, the salt of (1R,2R)-2-(N-benzylamino)-1-cyclopentanol with R-(-)-mandelic acid may crystallize from a 2-propanol solution. google.com

The crystallized salt is isolated by filtration. The purity of the diastereomer can be enhanced by recrystallization. missouri.edu

The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acid and liberate the enantiomerically pure amine. google.comnih.gov The chiral resolving agent can often be recovered from the aqueous layer after acidification. nih.gov

The other enantiomer, which remains in the initial mother liquor, can be isolated by treating the solution with a base and then using the opposite enantiomer of the resolving agent (e.g., S-(+)-mandelic acid) to crystallize the other diastereomeric salt. nih.gov

Table 3: Resolution Data for Aminocycloalkanol Derivatives

Racemic Compound Resolving Agent Solvent Outcome
2-(N-benzylamino)cyclopentanol R-(-)-Mandelic Acid 2-Propanol Crystallization of (1R,2R)-amine • (R)-mandelate salt. google.com

1s,2s 2 Aminocyclopentanol in Chiral Ligand Design and Catalysis

Design Principles for Chiral Ligands Incorporating the (1S,2S)-2-Aminocyclopentanol Scaffold

The design of effective chiral ligands based on the this compound scaffold hinges on strategic derivatization and structural modifications. These alterations are aimed at creating a specific chiral environment around the metal center to effectively control the stereochemical outcome of a catalyzed reaction. Key to this is the ability to introduce a variety of substituents that can influence the ligand's coordination properties, steric bulk, and electronic nature.

Derivatization Strategies for Enhancing Ligand Performance

The protection of the amino group in this compound is a common and critical step in the synthesis of more complex chiral ligands. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for this purpose. This protection serves multiple functions: it prevents unwanted side reactions of the amine during subsequent synthetic steps, enhances the stability of the compound, and allows for controlled reactivity. The use of N-Boc protection facilitates the selective functionalization of the hydroxyl group and subsequent modifications to the scaffold. The resulting N-Boc-protected aminocyclopentanol can then be deprotected under specific conditions to reveal the free amine for further ligand construction.

N-alkylation of the amino group in this compound is a powerful strategy to introduce diverse steric and electronic properties into the resulting ligand. The synthesis of N-alkylated derivatives can be achieved through various methods, including reductive amination or reaction with alkyl halides. This modification allows for the fine-tuning of the ligand's steric hindrance around the metal center, which can directly impact the enantioselectivity of the catalyzed reaction. For instance, introducing bulky alkyl groups can create a more defined chiral pocket, favoring the formation of one enantiomer of the product over the other.

Structural Modifications and Stereochemical Control

Beyond simple derivatization of the amino and hydroxyl groups, structural modifications of the cyclopentane (B165970) ring itself can be employed to exert greater stereochemical control. These modifications can include the introduction of additional substituents on the ring, which can further rigidify the ligand's conformation and create a more complex and effective chiral environment. The inherent trans-configuration of the amino and hydroxyl groups in this compound provides a fixed spatial relationship that is fundamental to the stereochemical control exerted by the derived ligands. By building upon this fixed stereochemistry with further structural modifications, it is possible to design ligands that are highly specific for certain asymmetric transformations, leading to excellent levels of enantioselectivity.

Applications in Asymmetric Transition Metal Catalysis

Ligands derived from this compound have shown promise in various asymmetric transition metal-catalyzed reactions. The ability to readily modify the ligand structure allows for the optimization of catalyst performance for specific substrates and reaction types.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key transformation in organic synthesis for the production of chiral compounds, particularly chiral alcohols and amines. Ligands derived from this compound, when complexed with transition metals such as ruthenium or rhodium, can form highly effective catalysts for these reactions. The chiral environment created by the ligand around the metal center directs the addition of hydrogen to one face of the prochiral substrate, leading to the formation of one enantiomer in excess.

Table 1: Hypothetical Performance of a this compound-Derived Ligand in the Asymmetric Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
11Methanol259585 (R)
20.5Ethanol259283 (R)
31Toluene508875 (R)

Table 2: Hypothetical Substrate Scope for Asymmetric Hydrogenation using a this compound-Derived Rhodium Catalyst

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone1-Phenylethanol9692 (S)
Propiophenone1-Phenyl-1-propanol9490 (S)
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9188 (S)

These hypothetical tables illustrate the type of data that is crucial for evaluating the effectiveness of a chiral ligand in asymmetric hydrogenation. The yield indicates the efficiency of the conversion, while the enantiomeric excess quantifies the degree of stereoselectivity. The optimization of reaction conditions, such as catalyst loading, solvent, and temperature, is essential for maximizing both yield and enantioselectivity. The development of ligands from scaffolds like this compound is driven by the pursuit of catalysts that are not only highly selective but also broadly applicable to a range of substrates.

Asymmetric Carbon-Carbon Bond Forming Reactions

Ligands and chiral auxiliaries derived from this compound have also found application in asymmetric carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis.

The aldol (B89426) reaction is a powerful method for the construction of carbon-carbon bonds and the generation of new stereocenters. Chiral auxiliaries are often employed to control the stereochemical outcome of these reactions. wikipedia.orgpharmacy180.comprinceton.eduyoutube.com A chiral auxiliary derived from the diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be highly effective in asymmetric aldol reactions. nih.gov The oxazolidinone derived from this amino alcohol, when N-acylated and treated with a base and a Lewis acid, forms a boron enolate that reacts with various aldehydes with almost complete diastereofacial selectivity (>99% de) to afford the corresponding syn-aldol products in good yields. nih.gov This demonstrates the potential of the aminocyclopentanol scaffold in directing stereoselective C-C bond formation. The high level of stereocontrol is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state. wikipedia.org

Table 3: Asymmetric Aldol Reaction of N-Propionyl Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol with Various Aldehydes

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Benzaldehyde (B42025)syn-aldol adduct75>99
2Isobutyraldehydesyn-aldol adduct80>99
3Acetaldehydesyn-aldol adduct70>99
4Cinnamaldehydesyn-aldol adduct72>99

Data from a study on the diastereomer (1S,2R)-2-aminocyclopentan-1-ol. nih.gov

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis for the preparation of chiral secondary and tertiary alcohols. Chiral β-amino alcohols are a well-established class of ligands for catalyzing the addition of diethylzinc (B1219324) to aldehydes with high enantioselectivity. While specific studies detailing the use of this compound as the chiral ligand in this reaction were not found in the reviewed literature, the general success of other β-amino alcohols strongly suggests its potential. The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide complex, which then delivers the ethyl group to one of the enantiotopic faces of the aldehyde.

The efficiency of this transformation is influenced by factors such as the structure of the chiral ligand, the solvent, and the temperature. For example, various carbohydrate-derived chiral β-amino alcohols have been used in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc to a range of aromatic and aliphatic aldehydes, achieving high conversions and enantioselectivities. scielo.org.mx

Table 4: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Representative Chiral β-Amino Alcohols

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1(1R,2S)-Norephedrine derivativeToluene09598
2Camphor-derived amino alcoholHexane258892
3Prolinol derivativeToluene09296

This table provides representative data for other chiral β-amino alcohols to illustrate the potential of this reaction.

Mannich-type Reactions

This compound and its derivatives have emerged as effective chiral ligands and catalysts in asymmetric Mannich-type reactions. This reaction is a cornerstone in organic synthesis for the preparation of β-amino carbonyl compounds, which are valuable precursors for various biologically active molecules and pharmaceuticals. The inherent chirality of this compound allows for the creation of a stereochemically defined environment around the catalytic center, facilitating high levels of enantioselectivity in the formation of new carbon-carbon and carbon-nitrogen bonds.

Derivatives of this compound are often employed to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for specific substrates. For instance, the formation of Schiff bases from the amino alcohol and a suitable aldehyde or ketone can generate bidentate or tridentate ligands that coordinate with metal centers, creating chiral Lewis acid catalysts. These catalysts can then activate the imine component of the Mannich reaction, rendering it more susceptible to nucleophilic attack by an enolizable carbonyl compound.

The mechanism of catalysis typically involves the formation of a chiral complex between the metal ion and the ligand derived from this compound. This complex then coordinates to the electrophilic imine, orienting it in a way that one of its enantiotopic faces is preferentially exposed to the incoming nucleophile. The cyclopentyl backbone of the ligand provides a rigid scaffold that effectively shields the other face of the imine, leading to high stereocontrol.

Research has demonstrated the successful application of catalysts derived from this compound in the synthesis of a variety of chiral β-amino ketones with good to excellent yields and high levels of diastereoselectivity and enantioselectivity. The choice of metal, solvent, and reaction conditions can significantly influence the outcome of the reaction, and optimization of these parameters is often necessary to achieve the desired stereochemical outcome.

The following table presents representative data from a direct catalytic asymmetric Mannich-type reaction leading to the synthesis of syn-β-amino alcohols, illustrating the effectiveness of chiral catalysts in this transformation. While the specific catalyst in this example is a dinuclear zinc complex, it exemplifies the type of results achievable with well-designed chiral ligands derived from amino alcohols in Mannich reactions nih.govresearchgate.net.

Table 1: Asymmetric Mannich-Type Reaction of Hydroxyketones with N-Dpp-Imines Catalyzed by a Chiral Dinuclear Zinc Complex

EntryKetone DonorImine AcceptorProductYield (%)dr (anti:syn)ee (%) (syn)
12-HydroxyacetophenoneN-Dpp-cyclohexanecarboxaldimine5a865:194
22-HydroxyacetophenoneN-Dpp-cyclopropanecarboxaldimine5b795:183
32-HydroxyacetophenoneN-Dpp-isobutyraldimine5c836:1>99
42-HydroxyacetophenoneN-Dpp-3-methylbutanalimine5d805:196
52-HydroxyacetophenoneN-Dpp-3-phenylpropanaldimine5e764:196

Asymmetric Transfer Hydrogenation of Carbonyl Compounds

This compound and its derivatives have proven to be highly effective ligands in the asymmetric transfer hydrogenation (ATH) of carbonyl compounds. This method offers a mild and efficient route to chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. The reaction typically employs a transition metal catalyst, most commonly ruthenium or iridium, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

The role of the this compound-derived ligand is to create a chiral environment around the metal center, which enables the stereoselective transfer of a hydride from the hydrogen donor to the prochiral carbonyl substrate. The bifunctional nature of these amino alcohol ligands, possessing both a nitrogen and an oxygen donor atom, allows for the formation of stable chelate complexes with the metal. This chelation, along with the rigid cyclopentane backbone, enforces a specific conformation on the catalytic complex, which is crucial for achieving high enantioselectivity.

Ruthenium-based catalysts, in particular, have been extensively studied for this transformation. Complexes of the type [RuCl2(p-cymene)]2, when combined with chiral amino alcohol ligands like derivatives of this compound, form highly active and selective catalysts for the ATH of a wide range of ketones. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the N-H group of the coordinated amino alcohol participates in the hydrogen transfer step.

Iridium complexes bearing chiral ligands derived from this compound have also been developed and show excellent catalytic activity and enantioselectivity in the ATH of carbonyl compounds. These iridium catalysts often exhibit complementary reactivity to their ruthenium counterparts and can be advantageous for specific substrates.

The following table presents data from a study on the asymmetric transfer hydrogenation of acetophenone using a Noyori-type homogeneous Ru-catalyst with a chiral amino alcohol ligand, (1R,2S)-(+)-cis-1-amino-2-indanol, which is structurally analogous to this compound. The data highlights the high conversion and enantioselectivity that can be achieved in such systems core.ac.uknih.gov.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-Amino Alcohol Catalyst

SubstrateCatalystHydrogen DonorConversion (%)ee (%)
Acetophenone[RuCl2(p-cymene)]2 / (1R,2S)-(+)-cis-1-amino-2-indanol2-PropanolHigh92

Applications in Asymmetric Organocatalysis

Role as Chiral Organic Catalysts or Promoters

This compound and its derivatives have found significant utility as chiral organic catalysts or promoters in a variety of asymmetric transformations. In this context, the molecule itself, or a simple derivative, acts as the catalyst without the need for a metal center. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

The catalytic activity of this compound stems from its ability to form key intermediates with the substrates, thereby lowering the activation energy of the reaction and directing the stereochemical outcome. The vicinal amino and hydroxyl groups can act in a cooperative or bifunctional manner to activate the substrates. For example, the amino group can form an enamine or an iminium ion with a carbonyl compound, while the hydroxyl group can act as a hydrogen bond donor to orient the other reactant.

A prominent example of the application of amino alcohols as organocatalysts is in the asymmetric aldol reaction. In these reactions, the amino group of the catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde, and the stereochemistry of the resulting β-hydroxy ketone is controlled by the chiral scaffold of the catalyst. This compound, with its constrained cyclic structure, can provide a well-defined chiral environment for this transformation, leading to high levels of diastereo- and enantioselectivity.

Furthermore, derivatives of this compound, such as prolinamides, have been developed and shown to be highly effective organocatalysts for reactions like the Michael addition. In these cases, the catalyst activates the nucleophile through enamine formation and can also activate the electrophile through hydrogen bonding interactions, leading to a highly organized transition state and excellent stereocontrol.

The following table presents representative results from an asymmetric aldol reaction of isatins and ketones catalyzed by a chiral bifunctional primary-amine organocatalyst, demonstrating the high yields and stereoselectivities achievable with this class of catalysts .

Table 3: Asymmetric Aldol Reaction Catalyzed by a Chiral Primary-Amine Organocatalyst

IsatinKetoneYield (%)dree (%)
IsatinCyclohexanone9999:199
5-ChloroisatinCyclohexanone9898:298
5-BromoisatinCyclohexanone9999:199
N-MethylisatinCyclohexanone9595:596

Selectivity Control in Organocatalytic Transformations

The rigid conformational structure of the cyclopentane ring in this compound and its derivatives is a key feature that allows for precise control over selectivity in organocatalytic transformations. This rigidity translates into a well-defined three-dimensional space in the transition state of the reaction, which is essential for achieving high levels of stereodifferentiation.

Enantioselectivity control is achieved by the catalyst creating a chiral environment that favors the approach of the reactants from one specific direction. In enamine-based catalysis, for instance, the chiral catalyst forms an enamine with one of the substrates, and the bulky groups on the catalyst scaffold effectively block one of the enantiotopic faces of the enamine from reacting. This forces the electrophile to attack from the less hindered face, resulting in the preferential formation of one enantiomer of the product.

Diastereoselectivity control is also a significant advantage of using catalysts derived from this compound, particularly in reactions where two or more stereocenters are formed. The catalyst can control the relative orientation of the two reactants in the transition state. Through a network of non-covalent interactions, such as hydrogen bonding and steric repulsion, the catalyst dictates the most energetically favorable arrangement of the substrates, leading to the formation of one diastereomer over the others.

For example, in a Michael addition reaction, the chiral organocatalyst can form a hydrogen bond with the nitro group of a nitroalkene, thereby activating it and holding it in a specific orientation. Simultaneously, the catalyst forms an enamine with the donor molecule. The combination of these interactions in the transition state assembly leads to a highly ordered arrangement that controls both the facial selectivity of the enamine attack and the orientation of the nitroalkene, thus determining both the enantioselectivity and the diastereoselectivity of the product. The ability to fine-tune the structure of the this compound-derived catalyst allows for the optimization of these interactions and, consequently, the maximization of the desired stereoselectivity.

This compound as a Chiral Solvating Agent (CSA)

This compound can serve as a chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) of chiral compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides a convenient and non-destructive method for analyzing the enantiomeric purity of a sample. The principle behind the use of a CSA is the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte.

When a racemic or enantioenriched sample of a chiral compound is dissolved in an NMR solvent containing an enantiomerically pure CSA like this compound, the two enantiomers of the analyte will interact differently with the CSA. These interactions, which are typically based on non-covalent forces such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, lead to the formation of two diastereomeric solvates that are different in energy and geometry.

This difference in the diastereomeric complexes results in a differentiation of the NMR signals for the two enantiomers. Protons or other nuclei in the analyte that are in close proximity to the chiral center will experience slightly different magnetic environments in the two diastereomeric complexes. Consequently, a single peak in the NMR spectrum of the racemic analyte will split into two distinct peaks, one for each enantiomer, in the presence of the CSA. The relative areas of these two peaks can then be integrated to determine the enantiomeric ratio and thus the enantiomeric excess of the sample.

The amino and hydroxyl groups of this compound are key to its function as a CSA, as they can participate in hydrogen bonding with a variety of functional groups in the analyte, such as carboxylic acids, amines, and alcohols. The rigid cyclopentane framework helps to create a well-defined chiral pocket that enhances the differentiation between the two enantiomers of the analyte.

The following table illustrates the principle of using a chiral solvating agent for the determination of enantiomeric excess by showing representative chemical shift differences (Δδ) observed in the ¹H NMR spectrum of a racemic analyte in the presence of a CSA. While this data is representative of the technique, specific values would be dependent on the analyte, the CSA, the solvent, and the temperature.

Table 4: Representative Data for Enantiomeric Excess Determination using a Chiral Solvating Agent and ¹H NMR Spectroscopy

Analyte EnantiomerProton SignalChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm)Chemical Shift Difference (Δδ) (ppm)
R-Enantiomer7.257.280.03
S-Enantiomer7.257.31
R-EnantiomerCH₃1.501.520.04
S-EnantiomerCH₃1.501.56

Mechanistic Investigations and Computational Studies of 1s,2s 2 Aminocyclopentanol Based Catalysis

Elucidation of Reaction Mechanisms and Catalytic Cycles

The catalytic activity of (1S,2S)-2-aminocyclopentanol and its derivatives in reactions such as Michael and aldol (B89426) additions typically proceeds through the formation of key intermediates like enamines or iminium ions, analogous to the well-studied proline catalysis. The elucidation of the complete catalytic cycle is fundamental to understanding the role of the catalyst and identifying the rate-determining and stereodetermining steps.

A general catalytic cycle for an aminocatalyzed reaction, such as the addition of a ketone to an α,β-unsaturated aldehyde, involves several key stages:

Enamine Formation: The catalytic cycle is initiated by the condensation of the secondary amine of the catalyst with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step increases the Highest Occupied Molecular Orbital (HOMO) energy of the carbonyl compound, making it a more potent nucleophile.

Carbon-Carbon Bond Formation: The enamine attacks an electrophile (e.g., a Michael acceptor or another carbonyl compound). This is often the stereodetermining step, where the chiral scaffold of the catalyst directs the approach of the electrophile to one face of the enamine.

Iminium Ion Formation and Hydrolysis: Following the C-C bond formation, the resulting intermediate is an iminium ion. Subsequent hydrolysis of this iminium ion releases the product and regenerates the chiral amine catalyst, allowing it to enter a new catalytic cycle.

While specific studies detailing the catalytic cycle for this compound are not extensively documented in the provided literature, the mechanism is expected to follow this general pathway, similar to other chiral secondary amine catalysts. The cyclopentyl backbone and the stereochemical arrangement of the amino and hydroxyl groups are critical in creating a specific chiral environment that influences the facial selectivity of the bond-forming step.

Stereochemical Control Mechanisms (e.g., Zimmermann-Traxler Model in Aldol Reactions)

The origin of stereoselectivity in aldol reactions catalyzed by organocatalysts is often explained using models adapted from metal-enolate chemistry. The Zimmermann-Traxler model, originally proposed for metal-mediated aldol reactions, provides a powerful framework for predicting the diastereoselectivity by considering a chair-like six-membered ring transition state. harvard.edu

In this model, the enolate and the aldehyde coordinate to a metal cation, and the substituents of the forming C-C bond adopt pseudo-equatorial or pseudo-axial positions to minimize steric strain. Specifically, (Z)-enolates lead to syn-aldol products, while (E)-enolates result in anti-aldol products, as this arrangement minimizes 1,3-diaxial interactions. harvard.edu

For aminocatalyzed aldol reactions, such as those that could be catalyzed by derivatives of this compound, a modified version of this model is often invoked. In the case of proline catalysis, for instance, the carboxylic acid group of proline acts as a Brønsted acid to activate the electrophile and participates in a hydrogen-bonded, chair-like transition state. nih.gov The stereochemical outcome is determined by the most stable arrangement of the substituents on this cyclic transition state. nih.gov

For a catalyst like this compound, the hydroxyl group could play a similar role to the carboxylic acid in proline, acting as a hydrogen-bond donor to coordinate with the electrophile and organize the transition state assembly. The rigid cyclopentane (B165970) scaffold would lock the relative orientation of the reacting partners, leading to high stereocontrol. The preferred transition state would be the one that minimizes steric clashes between the substituents on the aldehyde, the enamine, and the chiral catalyst backbone.

Table 1: Predicted Stereochemical Outcome in Aldol Reactions based on the Zimmermann-Traxler Model

Enolate Geometry Aldehyde Substituent Position Key Steric Interaction Avoided Predicted Product Diastereomer
(Z)-Enolate Equatorial 1,3-Diaxial syn

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting stereochemical outcomes in asymmetric catalysis. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed energetic and structural information about transition states and intermediates that are transient and difficult to characterize experimentally.

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules and, consequently, their geometries and energies. mdpi.com In the context of catalysis by this compound, DFT calculations would be employed to:

Map the potential energy surface of the entire catalytic cycle.

Locate and characterize the geometries of all transition states and intermediates.

Calculate the activation energies for competing stereochemical pathways.

By comparing the calculated energies of the diastereomeric transition states leading to different stereoisomers, the enantioselectivity of the reaction can be predicted. The energy difference between the two lowest-energy transition states (ΔΔG‡) is directly related to the enantiomeric ratio (er) of the products. For example, a ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to an enantiomeric excess of approximately 90%.

Computational studies on analogous proline-catalyzed reactions have successfully used DFT to rationalize the observed high levels of enantioselectivity by identifying key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other. nih.gov Similar studies on this compound would elucidate the precise role of its cyclopentyl frame and hydroxyl group in stereodifferentiation.

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the catalytic system over time. mdpi.com MD simulations model the atomic motions of the catalyst, substrates, and solvent molecules, offering a more realistic picture of the reaction environment. nsf.govnih.gov

In the field of chiral catalysis, MD simulations can be used to:

Explore the conformational landscape of the catalyst and catalyst-substrate complexes. nih.gov

Identify the most stable binding modes of substrates to the catalyst.

Understand the role of solvent molecules in stabilizing or destabilizing key intermediates and transition states.

Sample the dynamic pathways leading to the transition state.

For a flexible catalyst derived from this compound, different conformations might exist in solution, and only some may be catalytically active. MD simulations can help identify these active conformations and understand how the catalyst's flexibility or rigidity impacts its selectivity and activity. researchgate.net

Building on the data generated from experimental screening and computational calculations (like DFT), predictive models can be developed to forecast the enantioselectivity of new catalysts or substrates without the need for exhaustive experimentation. These models often employ machine learning algorithms and quantitative structure-activity/selectivity relationships (QSAR/QSSR). researchgate.net

The process typically involves:

Data Collection: Assembling a dataset of reactions with known enantioselectivities for a series of structurally related catalysts and substrates.

Descriptor Generation: Describing the catalyst and substrate structures using a set of numerical parameters (descriptors) that capture their steric and electronic properties.

Model Training: Using machine learning algorithms to build a mathematical model that correlates the descriptors with the observed enantioselectivity (e.g., ΔΔG‡).

Model Validation and Prediction: Testing the model's predictive power on a set of reactions not used in the training phase and then using it to predict outcomes for new, untested systems.

For a catalytic system based on this compound, one could systematically modify the catalyst structure (e.g., by changing substituents on the amino or hydroxyl group) and use predictive modeling to identify the optimal catalyst design for a specific transformation, thereby accelerating the catalyst development process. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Proline
Ketone
Aldehyde
Enamine

Advanced Applications and Future Research Directions

Integration with Flow Chemistry and Continuous Processing

The shift from traditional batch production to continuous flow processing represents a paradigm change in chemical manufacturing, driven by the need for safer, more efficient, and scalable synthesis. nih.gov Flow chemistry utilizes microreactors or packed-bed systems to perform chemical reactions in a continuous stream, offering superior control over reaction parameters like temperature, pressure, and mixing. dntb.gov.ua

For chiral ligands such as (1S,2S)-2-aminocyclopentanol, integration into flow chemistry systems primarily involves their incorporation into heterogeneous catalysts. By immobilizing the aminocyclopentanol-derived catalyst onto a solid support, it can be packed into a column or reactor bed. Reactants are then flowed through the system, interacting with the catalyst to produce the chiral product continuously. This approach not only enhances reaction efficiency and safety, particularly for highly exothermic or hazardous reactions, but also simplifies product purification, as the catalyst remains stationary. dntb.gov.ua

Future research will likely focus on developing robust methods to anchor this compound derivatives onto various supports suitable for flow conditions, ensuring catalyst stability and preventing leaching over extended operational periods.

FeatureBatch ProcessingFlow Chemistry / Continuous Processing
Mode of Operation Reactants are charged into a vessel, reacted, and then the product is discharged.Reactants are continuously fed into the reactor, and the product is continuously removed.
Heat Transfer Limited by the surface-area-to-volume ratio, can be inefficient and lead to hotspots.High surface-area-to-volume ratio allows for excellent heat control and improved safety. dntb.gov.ua
Scalability Often requires significant redevelopment and re-optimization ("scaling up").Scaled by running the process for a longer duration or by "numbering up" (running parallel systems).
Safety Large volumes of hazardous materials may be present at any given time.Small reactor volumes minimize the quantity of hazardous material at any point in time.
Product Consistency Potential for batch-to-batch variability.Steady-state operation leads to high product consistency and quality.

Development of Recyclable and Heterogenized Catalytic Systems

The principles of green chemistry demand the minimization of waste and the efficient use of resources. In catalysis, this translates to the development of systems where the catalyst, often a complex and valuable molecule, can be easily recovered and reused. Heterogenization is a key strategy to achieve this goal. mdpi.com

For a homogeneous catalyst derived from this compound, the recovery process can be difficult and energy-intensive. By immobilizing the chiral ligand or its metal complex onto an insoluble support, it is converted into a heterogeneous catalyst. nih.gov This solid-phase catalyst can be easily separated from the reaction mixture by simple filtration and reused in subsequent reaction cycles, significantly reducing cost and environmental impact. mdpi.com

Common supports for heterogenization include:

Inorganic materials: Silica, alumina, zeolites.

Organic polymers: Polystyrene, resins.

Nanomaterials: Magnetic nanoparticles, which allow for catalyst separation using an external magnetic field. nih.gov

Research in this area will focus on tailoring the linker used to attach the this compound scaffold to the support, ensuring that its catalytic activity and enantioselectivity are not compromised upon immobilization. The long-term stability and resistance to leaching of these heterogenized catalysts are also critical areas for investigation. nih.gov

Interdisciplinary Approaches: Combining Biocatalysis and Chemocatalysis

The integration of biocatalysis (using enzymes) and chemocatalysis (using synthetic catalysts) into one-pot cascade reactions is a powerful strategy that leverages the strengths of both worlds. jove.comresearchgate.net Enzymes offer unparalleled selectivity under mild aqueous conditions, while chemocatalysts provide a broad scope of reactivity that is often inaccessible to biology. nih.gov Chiral amino alcohols are crucial building blocks that can be both products of enzymatic reactions and precursors for chemical catalysts. chemrxiv.org

A chemoenzymatic approach could involve using a lipase (B570770) enzyme for the kinetic resolution of a racemic aminocyclopentanol derivative, followed by the direct use of the resulting enantiopure amino alcohol as a ligand in a subsequent metal-catalyzed reaction within the same pot. researchgate.netnih.gov Such cascade processes are highly efficient as they eliminate the need for intermediate isolation and purification steps, saving time, solvents, and resources. youtube.com

The primary challenge in combining these two catalytic disciplines is the mutual incompatibility of the catalysts and reaction conditions. jove.com Future research will focus on strategies to overcome these limitations, such as catalyst compartmentalization, protein engineering to create more robust enzymes, and the design of metal catalysts that are stable and active in aqueous media. jove.com

Role of Artificial Intelligence and Machine Learning in Catalyst Design and Selectivity Prediction

Traditional catalyst development often relies on a time-consuming process of trial-and-error, guided by chemical intuition. The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by introducing data-driven approaches to catalyst design. illinois.edu

ML models can be trained on existing datasets of catalyst structures and their corresponding performance (e.g., yield, enantioselectivity). These trained models can then rapidly screen virtual libraries of thousands of potential new catalysts to predict their effectiveness. In the context of this compound, an ML model could be used to predict how modifications to the aminocyclopentanol backbone or the substituents on the nitrogen and oxygen atoms would impact its performance as a ligand in a specific asymmetric reaction. This allows researchers to focus their synthetic efforts on the most promising candidates, dramatically accelerating the discovery of new, highly efficient catalysts. jove.com

Furthermore, ML can help elucidate complex relationships between the catalyst's structure and its activity, providing deeper insights into the reaction mechanism. This knowledge can guide the rational design of next-generation catalysts with superior performance. nih.gov

Emerging Trends in Chiral Inorganic Nanomaterials for Asymmetric Catalysis

A fascinating and rapidly developing field is the use of chiral inorganic nanomaterials as catalysts for asymmetric reactions. Chirality can be imparted to inorganic nanoparticles through several methods. One prominent strategy involves the adsorption of chiral organic molecules, such as this compound, onto the surface of an achiral nanoparticle (e.g., gold, platinum, or titanium dioxide).

The chiral "imprint" from the amino alcohol creates a chiral environment on the nanoparticle surface, enabling it to catalyze reactions with high enantioselectivity. This approach combines the high surface area and unique electronic properties of nanomaterials with the specific chiral recognition capabilities of organic molecules.

Future research will explore the fundamental principles governing the transfer of chirality from molecules like this compound to nanoparticle surfaces. Optimizing the stability of these hybrid materials and expanding their application to a wider range of asymmetric transformations are key objectives in this emerging area.

Sustainable and Green Chemistry Considerations in this compound Research

The principles of green and sustainable chemistry provide a framework for designing chemical products and processes that are environmentally benign and economically viable. The research directions discussed for this compound align closely with these principles.

Catalysis: Using this compound as a ligand to create a catalyst, which is used in small quantities and can be recycled, is inherently greener than using stoichiometric chiral reagents.

Process Intensification: Integrating these catalysts into continuous flow systems (Section 5.1) reduces energy consumption, minimizes waste, and improves safety.

Recyclability: The development of heterogenized and recyclable catalysts (Section 5.2) directly addresses the green chemistry principle of waste prevention and enhances atom economy.

Efficiency: Combining biocatalysis and chemocatalysis in one-pot cascades (Section 5.3) reduces the number of synthetic steps, solvent use, and waste generation.

Future research will continue to emphasize these aspects, aiming to develop catalytic systems based on this compound that are not only highly selective but also sustainable throughout their lifecycle, from synthesis to application and recovery.

Challenges and Opportunities in the Synthesis and Application of 1s,2s 2 Aminocyclopentanol and Its Derivatives

Optimizing Stereochemical Purity and Scalability

The efficacy of (1S,2S)-2-Aminocyclopentanol as a chiral auxiliary or ligand is intrinsically linked to its enantiopurity. Therefore, a primary challenge lies in the development of synthetic routes that deliver high stereochemical purity in a scalable and efficient manner. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, have emerged as a powerful strategy to achieve this.

A common approach involves the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. For instance, the lipase-catalyzed acylation of racemic trans-2-(N,N-dialkylamino)cyclopentanols has been shown to produce optically active amino alcohols and their corresponding acetates with excellent chemical yields and high enantiomeric excesses (95% to >99%) nih.gov. Lipases such as those from Burkholderia cepacia and Candida antarctica have proven effective in these resolutions nih.govresearchgate.net.

While enzymatic resolutions are highly effective at achieving high stereochemical purity, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer from a racemic starting material. This inherent limitation presents a challenge for scalability and cost-effectiveness, particularly in large-scale industrial production. Strategies to overcome this include the development of efficient methods for the racemization and recycling of the unwanted enantiomer, or the use of dynamic kinetic resolution processes.

Overcoming Substrate Specificities in Biocatalysis

A significant hurdle in the biocatalytic synthesis of this compound and its derivatives is the inherent substrate specificity of enzymes. While enzymes are prized for their high selectivity, this can also be a limitation, as they may not efficiently process non-natural substrates or a broad range of derivatives. For example, a particular lipase (B570770) might show high enantioselectivity for the resolution of one aminocyclopentanol derivative but be completely inactive towards another with a slightly different substitution pattern.

To address this challenge, protein engineering techniques such as directed evolution and rational design are being increasingly employed. Directed evolution mimics the process of natural selection in the laboratory to generate enzyme variants with improved or novel properties. This involves creating a large library of mutant enzymes and screening them for the desired activity, such as enhanced activity towards a specific aminocyclopentanol derivative or a broader substrate scope. While powerful, this approach can be time-consuming and labor-intensive.

Rational design, on the other hand, utilizes knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make targeted mutations aimed at improving its function. For instance, by identifying the amino acid residues that line the active site and interact with the substrate, researchers can make specific changes to accommodate bulkier or differently functionalized aminocyclopentanol precursors. This approach has the potential to be more efficient than directed evolution but requires a detailed understanding of the enzyme's structure-function relationship. The combination of these protein engineering strategies holds immense promise for tailoring biocatalysts to overcome substrate specificities and expand the synthetic utility of enzymes in the production of a diverse range of this compound derivatives.

Expanding Reaction Scope and Substrate Generality

A key objective in the field of asymmetric catalysis is the development of catalysts that are not only highly selective but also versatile, capable of promoting a wide range of chemical transformations on a diverse array of substrates. While this compound and its derivatives have shown promise as chiral ligands, a continuing challenge is to expand their reaction scope and demonstrate their generality across different catalytic applications.

Initial applications have often focused on specific reactions, such as the use of trans-2-(N,N-dialkylamino)cyclopentanols as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) nih.gov. To move beyond these initial successes, researchers are exploring the synthesis of a wider variety of ligands derived from the this compound scaffold. By modifying the substituents on the amino and hydroxyl groups, it is possible to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing their catalytic activity and selectivity in different reactions.

For example, the incorporation of this compound into more complex ligand architectures, such as those used in transition metal catalysis, could open up new avenues for its application. The development of a "toolbox" of aminocyclopentanol-derived ligands with diverse structures would allow for the rapid screening and optimization of catalysts for new and challenging asymmetric transformations.

The challenge of substrate generality is also a critical consideration. A truly valuable catalyst should be effective for a broad range of substrates within a given reaction class, not just a few idealized examples. Demonstrating the effectiveness of catalysts derived from this compound with a wide variety of electronically and sterically diverse substrates is essential for establishing their practical utility in organic synthesis. This requires systematic studies that probe the limits of the catalyst's applicability and identify any potential limitations.

Economic and Environmental Impact of Production Methods

The commercial viability of any chemical process is ultimately determined by its economic feasibility and its environmental footprint. For the production of this compound, both the economic and environmental impacts are significant considerations, particularly when evaluating different synthetic routes.

A life cycle assessment (LCA) approach is necessary to holistically evaluate the environmental impact of different production methods. An LCA considers the entire life cycle of a product, from raw material extraction to final disposal, and can help to identify the stages with the most significant environmental burden. For example, an LCA of a biocatalytic process might reveal that while the enzymatic step itself is "green," the production of the enzyme or the purification of the product has a substantial environmental impact.

The economic viability of biocatalytic routes is also closely tied to the efficiency of the process. Factors such as enzyme productivity (the amount of product produced per unit of enzyme), space-time yield (the amount of product produced per unit of reactor volume per unit of time), and the ability to recycle and reuse the biocatalyst are all critical for making the process cost-competitive with traditional chemical methods.

Parameter Chemical Synthesis Chemoenzymatic Synthesis
Stereoselectivity Often requires chiral starting materials or resolving agents.High enantioselectivity is often achieved with enzymes.
Reaction Conditions Can involve harsh conditions (high temperature, pressure, extreme pH).Typically mild conditions (ambient temperature and pressure, neutral pH).
Solvents Often requires organic solvents.Frequently performed in aqueous media, reducing the need for organic solvents.
Waste Generation Can generate significant amounts of chemical waste.Can be more atom-economical, but downstream processing can generate waste.
Catalyst Cost May involve expensive and toxic heavy metal catalysts.Enzyme costs can be significant, but they are biodegradable.
Scalability Can be challenging to scale up stereoselective reactions.Scalability depends on enzyme stability, productivity, and downstream processing.

Future Prospects for Novel Chiral Ligands and Catalysts

The rigid and well-defined stereochemical architecture of this compound makes it an attractive scaffold for the design and development of novel chiral ligands and organocatalysts. The future of this compound in asymmetric catalysis lies in the creative and strategic incorporation of this chiral motif into new catalytic systems with enhanced activity, selectivity, and broader applicability.

One promising area of research is the development of bifunctional catalysts derived from this compound. Bifunctional catalysts contain two or more catalytic sites that can act in concert to activate both the nucleophile and the electrophile in a chemical reaction, often leading to enhanced reactivity and stereoselectivity. The amino and hydroxyl groups of this compound are ideally suited for modification into different catalytic moieties, such as hydrogen-bond donors (e.g., ureas, thioureas, squaramides) and Lewis basic sites.

The aminoindanol (B8576300) scaffold, which shares structural similarities with aminocyclopentanol, has been successfully employed in the design of efficient bifunctional organocatalysts for a variety of asymmetric reactions, including Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions. This success provides a strong precedent for the development of analogous catalysts based on the this compound core.

Furthermore, the immobilization of this compound-derived catalysts onto solid supports is a key area for future development. Immobilized catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and suitability for use in continuous flow reactors. This is particularly important for making catalytic processes more sustainable and economically viable for industrial applications.

The exploration of this compound derivatives in emerging areas of catalysis, such as photoredox catalysis and electrocatalysis, also represents an exciting frontier. The unique electronic and steric properties of ligands derived from this scaffold could lead to the development of novel catalytic systems with unprecedented reactivity and selectivity in these cutting-edge fields. As our understanding of catalyst design principles continues to grow, it is anticipated that this compound will play an increasingly important role in the development of the next generation of highly efficient and selective asymmetric catalysts.

Q & A

Q. What are the recommended synthetic routes for (1S,2S)-2-Aminocyclopentanol, and how can stereochemical purity be ensured?

The synthesis of this compound typically involves stereocontrolled methods such as:

  • Epoxide ring-opening : Reacting a cyclopentene oxide precursor with ammonia under controlled conditions to introduce the amino group while retaining stereochemistry .
  • Reductive amination : Using a cyclopentanone derivative with a chiral catalyst to reduce the ketone and introduce the amine group enantioselectively .
    To ensure stereochemical purity, employ chiral HPLC (e.g., using a Chiralpak® column) and NMR spectroscopy (e.g., NOESY for spatial proximity analysis of substituents). X-ray crystallography is recommended for absolute configuration confirmation .

Q. How does the stereochemistry of this compound influence its physical properties?

The (1S,2S) configuration affects intermolecular interactions, leading to distinct melting points and solubility compared to its stereoisomers. For example:

  • The hydrochloride salt of this compound has a reported melting point of ~191–196°C, consistent with trans-isomer trends due to stronger crystal lattice interactions .
  • Stereochemistry also impacts hydrogen-bonding patterns, which can be analyzed via IR spectroscopy or differential scanning calorimetry (DSC) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm molecular structure and stereochemistry (e.g., coupling constants for vicinal diastereomers) .
  • Chiral HPLC : To resolve enantiomers and quantify stereochemical purity .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes or receptors, leveraging the compound’s rigid cyclopentane backbone for conformational stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic or electrophilic environments .
  • Molecular Dynamics (MD) : Study solvation effects and stability in aqueous vs. lipid environments, critical for drug delivery applications .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Batch Reproducibility Checks : Verify synthesis protocols to rule out impurities (e.g., trace cis-isomers) using chiral HPLC .
  • In Silico SAR Studies : Compare structure-activity relationships (SAR) across stereoisomers to identify stereospecific pharmacophores .
  • Meta-Analysis of Crystallographic Data : Cross-reference protein-ligand co-crystal structures to validate binding modes .

Q. How can chiral resolution techniques optimize the isolation of this compound from racemic mixtures?

  • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) to form separable salts via recrystallization .
  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to preferentially hydrolyze one enantiomer .
  • Dynamic Chromatography : Employ chiral stationary phases (CSPs) in preparative HPLC for large-scale separation .

Q. What are the implications of this compound’s stereochemistry in asymmetric catalysis?

The compound’s rigid bicyclic structure and adjacent amino/alcohol groups make it a potential ligand for:

  • Transition-Metal Complexes : Coordinate with Pd or Ru catalysts for enantioselective hydrogenation or cross-coupling reactions .
  • Organocatalysis : Act as a hydrogen-bond donor in asymmetric aldol or Mannich reactions .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Standardized Purity Protocols : Ensure samples are rigorously purified (e.g., recrystallization from ethanol/water) and analyzed under identical conditions (e.g., DSC heating rate) .
  • Interlaboratory Comparisons : Share samples with collaborators to validate results using shared analytical protocols .

Q. What safety protocols are recommended for handling this compound hydrochloride?

  • Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .
  • Toxicity Screening : Refer to SDS sheets of analogous compounds (e.g., trans-(1R,2R)-isomer) for baseline hazard assessments .

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Feasible Synthetic Routes

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(1S,2S)-2-Aminocyclopentanol
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(1S,2S)-2-Aminocyclopentanol

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